molecular formula C12H14BrF3O B14074268 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene

Cat. No.: B14074268
M. Wt: 311.14 g/mol
InChI Key: SDPONHQLYDKCTR-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a propyl group followed by the introduction of an ethyl group and a trifluoromethoxy group onto the benzene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H14BrF3O

Molecular Weight

311.14 g/mol

IUPAC Name

2-(3-bromopropyl)-1-ethyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O/c1-2-9-5-6-11(17-12(14,15)16)8-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

SDPONHQLYDKCTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC(F)(F)F)CCCBr

Origin of Product

United States

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